![molecular formula C20H22O2Sn B13131701 2-(Triethylstannyl)anthracene-9,10-dione CAS No. 110138-71-1](/img/structure/B13131701.png)
2-(Triethylstannyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triethylstannyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a rigid, planar, and aromatic scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylstannyl)anthracene-9,10-dione typically involves the stannylation of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triethylstannyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce various anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Triethylstannyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Wirkmechanismus
The mechanism by which 2-(Triethylstannyl)anthracene-9,10-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The triethylstannyl group can act as a leaving group, facilitating substitution reactions. Additionally, the aromatic structure of anthracene-9,10-dione allows for electron delocalization, which is crucial in its photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Pentyl)anthracene-9,10-dione: Similar in structure but with a tert-pentyl group instead of a triethylstannyl group.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: Another derivative of anthracene-9,10-dione with different substituents.
Uniqueness
2-(Triethylstannyl)anthracene-9,10-dione is unique due to the presence of the triethylstannyl group, which imparts distinct chemical reactivity and properties compared to other anthracene-9,10-dione derivatives. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .
Eigenschaften
CAS-Nummer |
110138-71-1 |
---|---|
Molekularformel |
C20H22O2Sn |
Molekulargewicht |
413.1 g/mol |
IUPAC-Name |
2-triethylstannylanthracene-9,10-dione |
InChI |
InChI=1S/C14H7O2.3C2H5.Sn/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;3*1-2;/h1-3,5-8H;3*1H2,2H3; |
InChI-Schlüssel |
KXISGJVZAIIEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.